2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one is a compound that belongs to the class of benzotriazepines, which are characterized by their fused benzene and triazole rings. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing pharmacologically active agents.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted phenyl groups with benzotriazepine precursors. Research indicates that derivatives of benzotriazepines can exhibit significant biological activity, including potential roles as antagonists in receptor-mediated pathways .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its classification as a benzotriazepine places it among compounds that have been studied for their effects on various biological systems, including their potential as therapeutic agents.
The synthesis of 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents like dimethylbenzene. For example, one method may involve heating the reactants at temperatures ranging from 90 to 110 °C to facilitate cyclization and achieve high yields .
The molecular structure of 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one can be represented as follows:
The structure features a benzene ring substituted with a tert-butyl group and a benzotriazepine core that includes nitrogen atoms in its cyclic framework.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, characteristic peaks in the NMR spectrum can indicate the presence of specific hydrogen environments associated with the tert-butyl group and the nitrogen atoms in the benzotriazepine system .
The compound can participate in various chemical reactions typical of benzotriazepines:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products .
The mechanism of action for compounds like 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one often involves interaction with biological receptors. For instance:
Studies have shown that derivatives of benzotriazepines can modulate receptor activity, suggesting that this compound could exhibit similar properties .
Relevant data regarding its melting point and boiling point are crucial for practical applications but require specific experimental determination.
2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one has potential applications in:
The benzotriazepinone core emerged as a structurally modified alternative to 1,4-benzodiazepines, designed to overcome pharmacological limitations while retaining the privileged heterocyclic framework essential for bioactivity. Early exploration focused on cholecystokinin (CCK) receptor antagonists, with devazepide and asperlicin serving as structural prototypes that inspired the development of benzotriazepinone derivatives [1] [8]. The scaffold gained prominence due to its conformational flexibility and capacity for diverse substituent patterning, enabling precise modulation of receptor affinity. By the early 2000s, synthetic innovations allowed efficient access to novel benzotriazepinones, shifting research toward oncology applications. The discovery of potent antitumor activity in derivatives bearing aromatic substituents at the C2 position catalyzed focused exploration of structure-activity relationships (SAR), particularly against renal, ovarian, and prostate cancers [1] [8]. This historical trajectory underscores the scaffold's transition from neurological targets to anticancer chemotypes, positioning it as a versatile platform in rational drug design.
The compound 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one (CAS: 1374509-71-3) is systematically named according to IUPAC conventions, reflecting its fused heterocyclic architecture. Its molecular framework consists of:
Table 1: Chemical Identifiers and Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 1374509-71-3 |
Molecular Formula | C₁₈H₁₉N₃O |
Systematic Name | 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one |
Canonical SMILES | CC(C)(C)c1ccc(C2=Nc3ccccc3C(=O)NN2)cc1 |
InChIKey | CXYWPQNBVHGAEQ-UHFFFAOYSA-N |
Molecular Weight | 293.37 g/mol |
Structurally, it belongs to the 3,4-dihydro-5H-1,3,4-benzotriazepin-5-one subclass, characterized by a partially saturated triazepine ring that adopts a boat conformation. The 4-tert-butylphenyl group at C2 extends orthogonally from the heterocyclic plane, creating distinctive steric and electronic profiles critical for biological interactions [2] [4]. Crystallographic analyses confirm the molecule exists as a single tautomer in solid state, stabilized by intramolecular hydrogen bonding between N1-H and the carbonyl oxygen [8].
The 4-tert-butylphenyl moiety represents a strategic substituent in heterocyclic optimization, conferring three principal advantages:
In benzotriazepinones specifically, the para-substitution pattern on the phenyl ring enables optimal π-stacking with aromatic residues in enzyme binding pockets, while the tert-butyl group's orthogonal steric bulk prevents unfavorable contacts. This substituent's efficacy is evidenced by SAR studies where meta-substituted analogs or tert-butyl replacement with smaller alkyl groups diminished antitumor potency by 3-10 fold in renal cancer models [1] [8]. The electronic contribution (σ = -0.20) further stabilizes adjacent partial positive charges during receptor binding, illustrating how this "pharmacophore appendage" balances multiple physicochemical parameters for optimized bioactivity [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: